molecular formula C15H24N4O3 B2940083 Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate CAS No. 2460750-16-5

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate

Cat. No. B2940083
CAS RN: 2460750-16-5
M. Wt: 308.382
InChI Key: GWBIGIMDABKQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate” is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 603.76 . It contains a piperazine ring, which is known for its conformational flexibility and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .


Chemical Reactions Analysis

The compound is an intermediate in the synthesis of palbociclib, a drug used in cancer treatment . The exact chemical reactions involving this compound are not specified in the available resources.

Scientific Research Applications

Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new pharmaceuticals with potential anticancer, anti-inflammatory, or antiviral properties .

Organic Synthesis

As a building block in organic chemistry, “EN300-26983465” is used to construct complex molecules. Its reactive sites allow for selective transformations, making it a valuable tool for chemists designing new compounds .

Material Science

The tert-butyl group in “EN300-26983465” can be utilized in the development of new materials with unique properties. Researchers may explore its use in creating polymers or coatings with specific characteristics like increased durability or chemical resistance .

Biological Studies

The compound’s ability to interact with various enzymes and receptors can be harnessed to study biological pathways. It may be used as a probe to understand cellular processes or as a part of assay development to screen for biological activity .

Agricultural Chemistry

In agriculture, “EN300-26983465” could be explored for the synthesis of new agrochemicals. Its structural flexibility allows for the creation of compounds that could act as herbicides, pesticides, or growth regulators .

Catalysis

The tert-butyl group and the piperidine ring in the compound might be involved in catalytic processes. Researchers could investigate its role as a ligand or a catalyst in various chemical reactions, potentially leading to more efficient and sustainable industrial processes .

Mechanism of Action

As an intermediate in the synthesis of palbociclib, this compound contributes to the mechanism of action of palbociclib. Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its role as an intermediate in the synthesis of palbociclib, a drug used in cancer treatment, future research may focus on optimizing its synthesis and exploring its potential in the development of other therapeutics .

properties

IUPAC Name

tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-9-6-11(7-10-19)18(4)13-16-8-5-12(20)17-13/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIGIMDABKQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate

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